2-Boc-aminomethyl-pyrrolidine
Overview
Description
2-Boc-aminomethyl-pyrrolidine, also known as tert-butyl 2-pyrrolidinylmethylcarbamate, is a chemical compound with the molecular formula C10H20N2O2. It is a white crystalline solid that is commonly used as a protecting group for amines in organic synthesis. The compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, including 2-boc-aminomethyl-pyrrolidine, are widely used in medicinal chemistry for the synthesis of bioactive compounds .
Mode of Action
It’s known that the compound can act as an organocatalyst in certain chemical reactions .
Result of Action
It’s known that the compound can be used in the synthesis of bioactive compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, including 2-Boc-aminomethyl-pyrrolidine, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups of the pyrrolidine derivative.
Cellular Effects
Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-aminomethyl-pyrrolidine typically involves the reaction of 2-aminomethyl-pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Boc-aminomethyl-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving mild bases and organic solvents.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for deprotection.
Major Products Formed
Substitution Reactions: The major products are substituted pyrrolidines with various functional groups.
Deprotection Reactions: The major product is 2-aminomethyl-pyrrolidine.
Scientific Research Applications
2-Boc-aminomethyl-pyrrolidine is widely used in scientific research, particularly in the fields of chemistry and medicinal chemistry. Its applications include:
Organic Synthesis: Used as a protecting group for amines to prevent unwanted reactions during multi-step synthesis.
Drug Discovery: Serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Comparison with Similar Compounds
Similar Compounds
1-Boc-2-aminomethyl-pyrrolidine: Similar structure but with different substitution patterns.
2-Boc-aminomethyl-piperidine: Contains a six-membered ring instead of a five-membered pyrrolidine ring.
Uniqueness
2-Boc-aminomethyl-pyrrolidine is unique due to its specific ring structure and the presence of the Boc-protected amine. This combination provides stability and reactivity that are advantageous in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJPFGHHTJLWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618632 | |
Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149649-58-1 | |
Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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